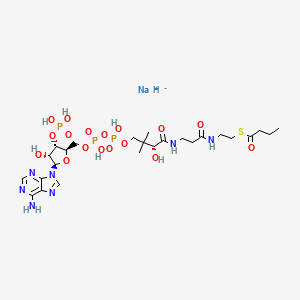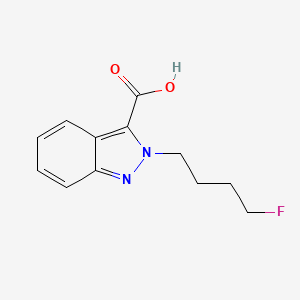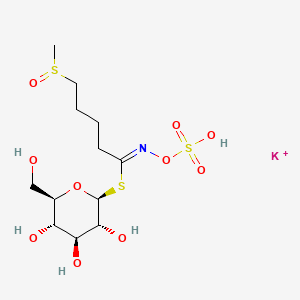
Butyryl Coenzyme A (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyryl Coenzyme A (sodium salt) is a short-chain acyl coenzyme A derivative. It plays a crucial role as an intermediate in the synthesis of butyrate, a compound produced by colonic bacteria that is essential for maintaining the colonic environment . The formal name of this compound is S-butanoate coenzyme A, monosodium salt, and it is known for its involvement in various metabolic pathways, including fatty acid metabolism and fermentation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butyryl Coenzyme A (sodium salt) typically involves the reaction of butyric acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction conditions often require a buffered aqueous solution to maintain the pH and facilitate the enzymatic activity necessary for the formation of the coenzyme A derivative .
Industrial Production Methods: Industrial production of Butyryl Coenzyme A (sodium salt) may involve biotechnological methods, utilizing microbial fermentation processes. Specific strains of bacteria are engineered to produce high yields of butyrate, which is then converted to Butyryl Coenzyme A through enzymatic reactions. This method is favored for its efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: Butyryl Coenzyme A (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to crotonyl Coenzyme A by butyryl Coenzyme A dehydrogenase.
Reduction: It can be reduced back to butyrate in certain metabolic pathways.
Substitution: It can participate in substitution reactions where the butyryl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Requires butyryl Coenzyme A dehydrogenase and cofactors such as FAD.
Reduction: Involves enzymes like butyrate-Coenzyme A ligase.
Substitution: Often occurs in the presence of specific transferase enzymes.
Major Products Formed:
Crotonyl Coenzyme A: Formed through oxidation.
Butyrate: Formed through reduction.
Various acylated compounds: Formed through substitution reactions.
Applications De Recherche Scientifique
Butyryl Coenzyme A (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand coenzyme A-dependent reactions.
Biology: Plays a role in studying metabolic pathways, particularly those involving fatty acid metabolism and fermentation.
Medicine: Investigated for its potential in treating metabolic disorders and its role in gut health.
Industry: Utilized in the production of butyrate and other short-chain fatty acids through microbial fermentation
Mécanisme D'action
The mechanism of action of Butyryl Coenzyme A (sodium salt) involves its role as an acyl carrier in various biochemical reactions. It interacts with enzymes such as butyryl Coenzyme A dehydrogenase, facilitating the transfer of the butyryl group to other molecules. This transfer is crucial in metabolic pathways like fatty acid oxidation and synthesis . The molecular targets include enzymes involved in these pathways, and the compound’s effects are mediated through its ability to donate or accept acyl groups .
Comparaison Avec Des Composés Similaires
Acetyl Coenzyme A: Another short-chain acyl Coenzyme A derivative involved in numerous metabolic pathways.
Propionyl Coenzyme A: Similar in structure but with a three-carbon acyl group instead of a four-carbon butyryl group.
Malonyl Coenzyme A: Involved in fatty acid synthesis, with a two-carbon acyl group.
Uniqueness: Butyryl Coenzyme A (sodium salt) is unique due to its specific role in butyrate synthesis and its involvement in maintaining colonic health. Unlike acetyl Coenzyme A and propionyl Coenzyme A, which are more broadly involved in various metabolic processes, Butyryl Coenzyme A has a more specialized function in the gut microbiome .
Propriétés
Formule moléculaire |
C25H43N7NaO17P3S |
|---|---|
Poids moléculaire |
861.6 g/mol |
Nom IUPAC |
sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate;hydride |
InChI |
InChI=1S/C25H42N7O17P3S.Na.H/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;/q;+1;-1/t14-,18-,19-,20+,24-;;/m1../s1 |
Clé InChI |
FUZMXJHZRGSPRR-HTJRHWBRSA-N |
SMILES isomérique |
[H-].CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
SMILES canonique |
[H-].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814192.png)
![(2E,4E,6Z)-8-oxo-8-[(2R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814196.png)


![3-[(2R,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10814216.png)
![4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10814220.png)


![(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10814246.png)
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-(3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl)pyran-2-one](/img/structure/B10814261.png)

